
3-Oxetanamine
Vue d'ensemble
Description
It appears as a colorless liquid with a faint odor and is slightly soluble in water . This compound is of interest due to its unique structure, which includes a four-membered oxetane ring with an amine group attached to the third carbon atom.
Applications De Recherche Scientifique
3-Oxetanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of polymers and other materials with specific physical and chemical properties
Safety and Hazards
3-Oxetanamine is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .
Mécanisme D'action
Target of Action
It’s known that the compound plays a significant role in the field of medicinal chemistry .
Mode of Action
It’s known that the compound can be incorporated into the polymer chain, altering its physical and chemical properties . This allows for the customization of polymers for specific applications .
Pharmacokinetics
Its physicochemical properties such as a molecular weight of 7309, a density of 1042 g/mL at 25 °C, and a refractive index of n20/D 1453 could influence its pharmacokinetic profile.
Result of Action
Its ability to alter the properties of polymers suggests that it could have significant effects at the molecular level .
Action Environment
Its storage temperature is noted to be -20°c , suggesting that temperature could be a significant environmental factor affecting its stability.
Analyse Biochimique
Biochemical Properties
3-Oxetanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound is known to interact with aliphatic amines, which are involved in numerous metabolic pathways . The nature of these interactions often involves hydrogen bonding and electrostatic interactions, which can alter the conformation and activity of the target biomolecules.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, this compound has been shown to inhibit certain enzymes by forming stable complexes with their active sites, thereby preventing substrate binding and catalysis . Additionally, it can influence gene expression by binding to DNA or RNA, altering the transcriptional and translational processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Toxic or adverse effects have been reported at very high doses, including cellular toxicity and organ damage. These findings underscore the importance of determining the optimal dosage for therapeutic applications and minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to participate in the metabolism of aliphatic amines, influencing the levels of key metabolites and altering metabolic flux . The compound’s interactions with enzymes such as oxidases and transferases play a crucial role in its metabolic processing and overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments . These interactions are essential for the compound’s bioavailability and its ability to exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. It has been observed to localize in various cellular compartments, including the cytoplasm and nucleus . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This subcellular distribution is critical for its interactions with target biomolecules and its overall impact on cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Oxetanamine can be synthesized from 3-azidooxetane through a reduction process. The azide group is reduced to an amine group, resulting in the formation of this compound . Another method involves the reaction of oxetane-3-one with hydroxylamine to form 3-oximinooxetane, which can then be reduced to this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of high-yield and high-purity synthetic routes. One such method includes the preparation of 3-(difluoromethyl)oxetane-3-amine hydrochloride, which involves multiple steps including the use of lithium bis(trimethylsilyl)amide as a reagent .
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxetanamine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxetane derivatives.
Reduction: The compound can be reduced to form simpler amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxetane derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions include various substituted oxetane derivatives, which can be further utilized in different chemical and industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-3-oxetanemethanol: A similar compound with a methyl group attached to the oxetane ring.
3-Bromomethyl-3-oxetanemethanol: Contains a bromomethyl group attached to the oxetane ring.
2-Oxa-6-azaspiro[3.4]octane: A spiro compound with an oxetane ring fused to a pyrrolidine ring.
Uniqueness
3-Oxetanamine is unique due to its amine group attached to the oxetane ring, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various scientific and industrial applications .
Propriétés
IUPAC Name |
oxetan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO/c4-3-1-5-2-3/h3H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEOJUQOECNDND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431411 | |
| Record name | 3-Oxetanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
73.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21635-88-1 | |
| Record name | 3-Oxetanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21635-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Oxetanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Aminooxetane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes oxetan-3-amine an attractive building block for medicinal chemistry?
A1: Oxetan-3-amine, also known as 3-oxetanamine, is a versatile building block in medicinal chemistry due to its unique structure. The oxetane ring introduces conformational rigidity and can improve pharmacokinetic properties like metabolic stability and membrane permeability compared to acyclic counterparts. Additionally, the amine group provides a handle for further derivatization, allowing chemists to fine-tune the properties and activity of the molecule.
Q2: Can you describe a recent example of how researchers have utilized oxetan-3-amine in drug discovery?
A2: A recent study explored the synthesis and antibacterial activity of novel N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives. Researchers synthesized a series of these compounds by reacting 3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-amine with various carboxylic acids using T3P as a coupling reagent []. The synthesized compounds were then characterized using NMR and LCMS techniques and subsequently evaluated for their antibacterial activity. This study highlights the potential of oxetan-3-amine derivatives as antibacterial agents.
Q3: How does the structure of oxetan-3-amine derivatives influence their biological activity?
A3: While specific structure-activity relationships (SAR) for the antibacterial activity of the N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives are not explicitly discussed in the research [], it's important to note that modifications to the substituents on the amide nitrogen are likely to influence the compounds' interactions with their biological targets. Factors such as steric hindrance, electronic effects, and lipophilicity introduced by different substituents can significantly impact binding affinity, target selectivity, and ultimately, the overall antibacterial efficacy of the compounds. Further research exploring systematic modifications to these structures and evaluating their subsequent biological activity would be valuable for establishing clear SAR trends.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Naphthalen-1-ylmethyl)-amino]-propan-2-OL hydrochloride](/img/structure/B1311535.png)
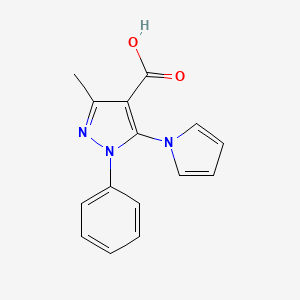
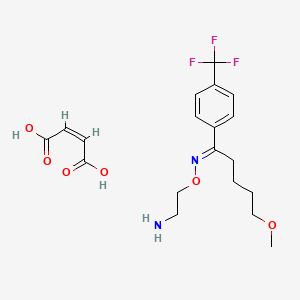
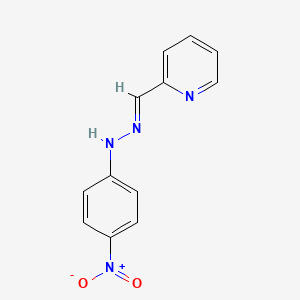
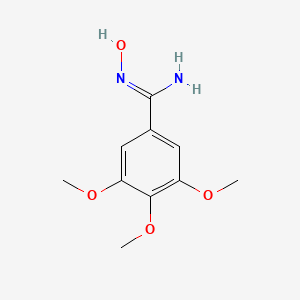
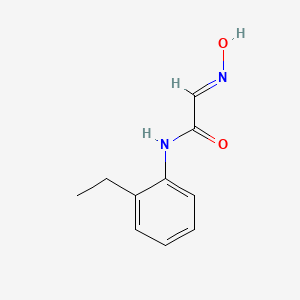
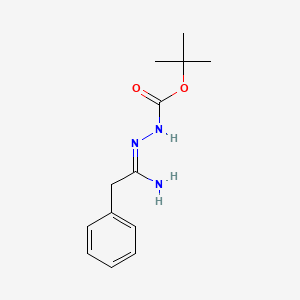
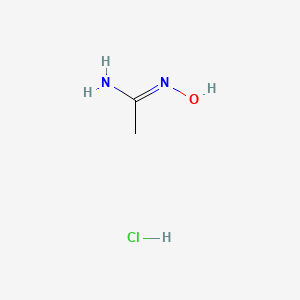
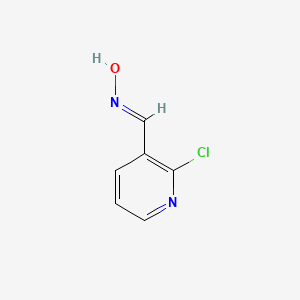

![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1311611.png)
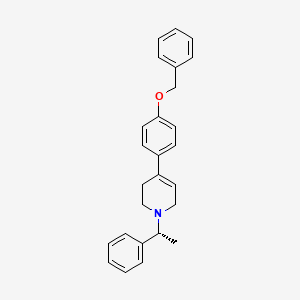
![Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B1311616.png)

